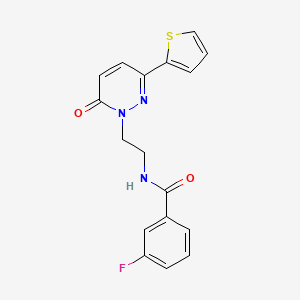

3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQSWUIUOGFHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a pyridazine ring, and a thiophene moiety. The unique combination of these structural components suggests potential biological activities that could be harnessed in pharmaceutical applications.

Structural Features

The compound can be broken down into its key structural components:

- Fluorine Atom : Enhances lipophilicity, potentially improving absorption and bioavailability.

- Pyridazine Ring : Known for various pharmacological activities, including anti-inflammatory and anti-cancer properties.

- Thiophene Moiety : May contribute to interactions with biological targets, enhancing the compound's overall efficacy.

Biological Activity Overview

Research into the biological activity of compounds similar to this compound indicates a range of potential therapeutic effects:

- Anticancer Activity : Compounds containing pyridazine rings have been associated with selective cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives exhibit significant inhibition of tumor growth in vitro and in vivo models.

- Anti-inflammatory Properties : The presence of the thiophene group may enhance the anti-inflammatory activity through modulation of inflammatory pathways.

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds structurally related to this compound. Below is a summary of key findings:

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Study 1 | Pyridazine Derivative A | IC50 = 10 µM against HepG2 cells | MTT assay |

| Study 2 | Thiophene-Pyridazine B | Anti-inflammatory (inhibition of TNF-alpha) | ELISA |

| Study 3 | Benzamide C | Antimicrobial (MIC = 15.62 µg/mL against E. coli) | Disk diffusion method |

Detailed Findings

- Anticancer Studies : A study evaluated the anticancer properties of pyridazine derivatives, revealing that certain compounds inhibited cell proliferation in human hepatoma (HepG2) cells with IC50 values ranging from 5 to 15 µM. These results indicate that modifications in the structure can lead to enhanced potency.

- Inflammation Modulation : Another research effort investigated the anti-inflammatory effects of thiophene-containing compounds. These compounds were found to significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting their utility in treating inflammatory diseases.

- Antimicrobial Activity : A series of tests on related compounds demonstrated broad-spectrum antimicrobial activity. For example, one derivative showed an MIC value of 15.62 µg/mL against Staphylococcus aureus and exhibited low toxicity towards human cells.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- The pyridazine moiety interacts with specific enzymes or receptors involved in cancer progression and inflammation.

- The thiophene ring may facilitate binding to biological targets through π-stacking interactions or hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.